3-(Chloromethyl)azetidine; trifluoroacetic acid
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Overview
Description
3-(Chloromethyl)azetidine; trifluoroacetic acid is a compound with the molecular formula C6H9ClF3NO2 It is a combination of 3-(Chloromethyl)azetidine and trifluoroacetic acid, which are often used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)azetidine; trifluoroacetic acid typically involves the reaction of azetidine with chloromethylating agents in the presence of trifluoroacetic acid. One common method includes the use of 3,5-dichloropyridine N-oxide and methanesulfonic acid as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, helps achieve the required purity levels for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
3-(Chloromethyl)azetidine; trifluoroacetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those involving azetidine derivatives.
Materials Science: The compound’s unique reactivity makes it suitable for developing new materials with specific properties.
Peptidomimetics and Nucleic Acid Chemistry: The compound’s structure allows it to act as a surrogate for amino acids and nucleic acids, making it valuable in biochemical research.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)azetidine; trifluoroacetic acid involves its reactivity due to the strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Beta-Lactams: These are four-membered lactam rings that share structural similarities with azetidines and are widely used in medicinal chemistry.
Uniqueness
3-(Chloromethyl)azetidine; trifluoroacetic acid is unique due to its combination of a chloromethyl group and trifluoroacetic acid, which enhances its reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVKBZHYQAILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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